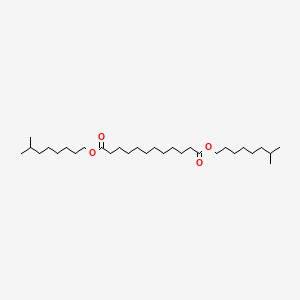

Diisononyl dodecanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diisononyl Dodecandioat ist eine Esterverbindung mit der Summenformel C30H58O4. Es wird aus Dodecandisäure und Isononanol synthetisiert. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Eigenschaften für ihre Anwendungen in verschiedenen industriellen und wissenschaftlichen Bereichen bekannt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diisononyl Dodecandioat wird typischerweise durch eine Veresterungsreaktion zwischen Dodecandisäure und Isononanol synthetisiert. Die Reaktion wird unter sauren Bedingungen durchgeführt, oft unter Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Das Reaktionsgemisch wird erhitzt, um den Veresterungsprozess zu erleichtern, und Wasser wird entfernt, um die Reaktion zur Vollständigkeit zu treiben.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von Diisononyl Dodecandioat einen kontinuierlichen Veresterungsprozess. Die Reaktanten, Dodecandisäure und Isononanol, werden in einen Reaktor geleitet, wo sie in Gegenwart eines Katalysators eine Veresterung eingehen. Das Reaktionsgemisch wird anschließend einer Destillation unterzogen, um Wasser und nicht umgesetzten Alkohol zu entfernen, was zur Bildung von Diisononyl Dodecandioat mit hoher Reinheit führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diisononyl Dodecandioat kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann Diisononyl Dodecandioat zu Dodecandisäure und Isononanol hydrolysiert werden.

Oxidation: Der Ester kann oxidiert werden, um Dodecandisäure und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können den Ester in Alkohole und andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Hydrolyse: Dodecandisäure und Isononanol.

Oxidation: Dodecandisäure und andere Oxidationsprodukte.

Reduktion: Alkohole und andere reduzierte Formen.

Wissenschaftliche Forschungsanwendungen

Diisononyl Dodecandioat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Weichmacher bei der Herstellung von Polymeren und Harzen verwendet, um deren Flexibilität und Haltbarkeit zu verbessern.

Biologie: Wird auf seine potenzielle Verwendung in biologischen Systemen als biologisch abbaubarer Ester untersucht.

Medizin: Wird auf seine potenzielle Verwendung in Arzneimitteltransportsystemen untersucht, da es biokompatibel und biologisch abbaubar ist.

Industrie: Wird bei der Herstellung von Schmiermitteln, Beschichtungen und Klebstoffen verwendet, da es eine hervorragende chemische Stabilität und Leistungsmerkmale aufweist.

Wirkmechanismus

Der Wirkmechanismus von Diisononyl Dodecandioat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Weichmacher integriert es sich in Polymermatrizen, reduziert intermolekulare Kräfte und erhöht die Flexibilität. In biologischen Systemen kann es einer enzymatischen Hydrolyse unterzogen werden, wobei Dodecandisäure und Isononanol freigesetzt werden, die dann an Stoffwechselwegen teilnehmen können.

Wirkmechanismus

The mechanism of action of diisononyl dodecanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may undergo enzymatic hydrolysis, releasing dodecanedioic acid and isononanol, which can then participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diisononylphthalat: Ein weiterer weit verbreiteter Weichmacher mit ähnlichen Anwendungen in Polymeren und Harzen.

Diisononyladipat: Wird als Weichmacher mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur verwendet.

Diisononylsebacat: Ein weiterer Ester mit ähnlichen Anwendungen, der jedoch aus Sebacinsäure gewonnen wird.

Einzigartigkeit

Diisononyl Dodecandioat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die besondere Eigenschaften wie eine höhere thermische Stabilität und eine bessere Verträglichkeit mit bestimmten Polymeren im Vergleich zu anderen Weichmachern verleiht. Seine biologische Abbaubarkeit macht es auch zu einer attraktiven Option für umweltfreundliche Anwendungen.

Eigenschaften

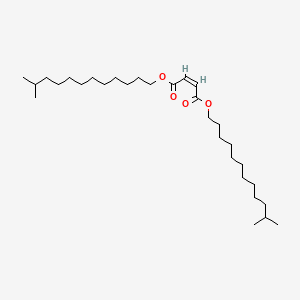

CAS-Nummer |

63003-34-9 |

|---|---|

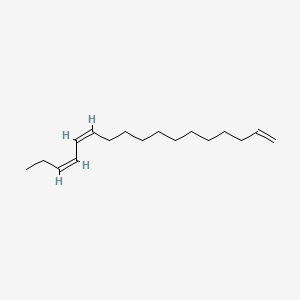

Molekularformel |

C30H58O4 |

Molekulargewicht |

482.8 g/mol |

IUPAC-Name |

bis(7-methyloctyl) dodecanedioate |

InChI |

InChI=1S/C30H58O4/c1-27(2)21-15-11-13-19-25-33-29(31)23-17-9-7-5-6-8-10-18-24-30(32)34-26-20-14-12-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |

InChI-Schlüssel |

NEBPEJORTDXDMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.